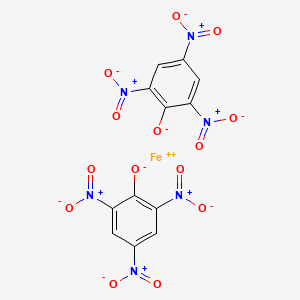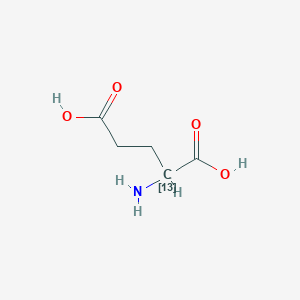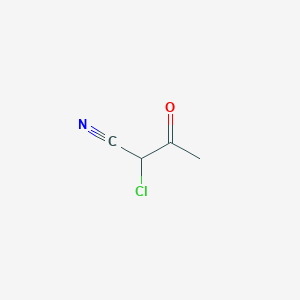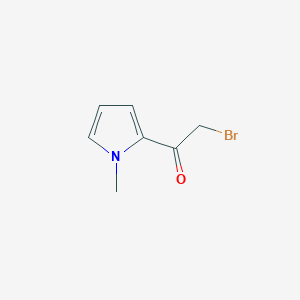
2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid
Übersicht
Beschreibung
2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is a chemical compound with the CAS Number: 88371-29-3 . It has a molecular weight of 191.19 and its IUPAC name is 2-oxo-1,2,3,4-tetrahydro-5-quinolinecarboxylic acid . It is a powder at room temperature .
Synthesis Analysis
A green approach for the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines has been reported . This involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction .Molecular Structure Analysis
The Inchi Code for 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is 1S/C10H9NO3/c12-9-5-4-6-7 (10 (13)14)2-1-3-8 (6)11-9/h1-3H,4-5H2, (H,11,12) (H,13,14) .Physical And Chemical Properties Analysis
2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is a powder at room temperature . It has a melting point of 309-311°C .Wissenschaftliche Forschungsanwendungen
Synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates
Scientific Field
This research falls under the field of Organic Chemistry .
Application Summary
The compound is used in the synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates .
Experimental Procedure
A new simple one-pot two-step protocol for the synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate from 2-(2-(benzylamino)benzylidene)malonate under the action of BF3·Et2O was developed .
Results
The reaction proceeds through the formation of a stable iminium intermediate containing a difluoroboryl bridge in the dicarbonyl fragment of the molecule .
Synthesis of 2-Oxo-1,2,3,4-tetrahydropyrimidines
Scientific Field
This research is also in the field of Organic Chemistry .
Application Summary
The compound is used in the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines .
Experimental Procedure
The synthesis involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction .
Results
The proposed protocol includes environmentally benign mild reaction conditions, readily available and cost-effective chemicals as starting material, invaluable bio-based green catalyst, aerobic conditions, shorter reaction time, tolerance to distinct functional groups, and easy isolation of final product with high yield value even without the use of chromatographic separation technique .
Biological and Pharmaceutical Applications
Scientific Field
This research is in the field of Medicinal Chemistry .
Application Summary
Quinoline, which includes 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid, has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
Experimental Procedure
Various synthesis protocols have been reported for the construction of this scaffold .
Results
Quinoline and its derivatives have potential biological and pharmaceutical activities .
Synthesis of 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives
Scientific Field
This research is in the field of Organic Chemistry .
Application Summary
The compound is used in the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .
Experimental Procedure
The synthesis involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline .
Results
The resulting compounds are useful as drug precursors or perspective ligands .
Antiproliferative Activity
Application Summary
The compound is used in studies of antiproliferative activity .
Experimental Procedure
The studies used 59 cell lines obtained from lung, colon, brain, ovary, kidney, prostate, and breast tumors and human leukemia and melanoma .
Results
The results of these studies are not specified in the source .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-oxo-3,4-dihydro-1H-quinoline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9-5-4-6-7(10(13)14)2-1-3-8(6)11-9/h1-3H,4-5H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBGMTCJGXSBNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC=CC(=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30531413 | |
| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30531413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid | |
CAS RN |
88371-29-3 | |
| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30531413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


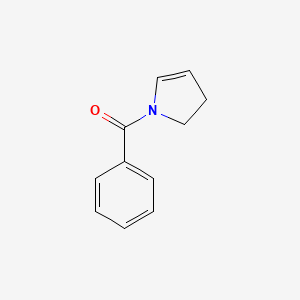
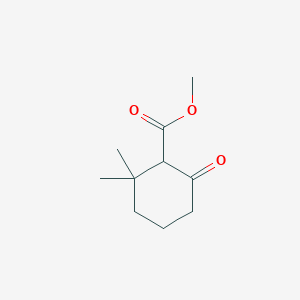
![1,3,7-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B1611515.png)


